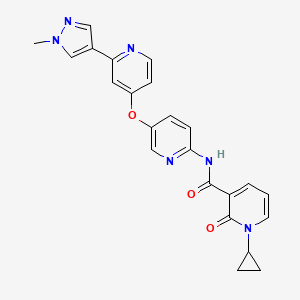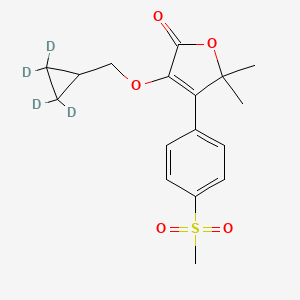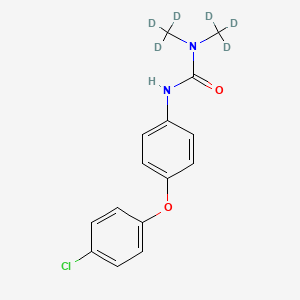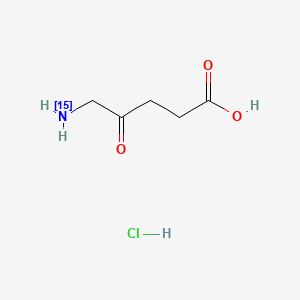
5-Amino-15N-levulinic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminolevulinic acid-15N (hydrochloride) is a stable isotope-labeled compound used extensively in scientific research. It is an isotopically labeled form of 5-aminolevulinic acid, which is an intermediate in the biosynthesis of heme and other tetrapyrroles. The compound is often used in studies involving metabolic pathways, particularly those related to heme synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the 5-aminolevulinic acid molecule. One common method starts with epichlorohydrin, which undergoes a series of reactions including Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis to yield the desired product . Another method involves the use of engineered Corynebacterium glutamicum for high-level biosynthesis from renewable bioresources .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid-15N (hydrochloride) often employs biotechnological methods due to their efficiency and sustainability. For instance, the use of metabolically engineered Corynebacterium glutamicum has been shown to produce high yields of 5-aminolevulinic acid from cheap renewable bioresources .
化学反应分析
Types of Reactions
5-Aminolevulinic acid-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Converts the compound into protoporphyrin IX.
Reduction: Can be reduced to form different intermediates in the heme biosynthesis pathway.
Substitution: Involves the replacement of functional groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, which is a crucial intermediate in the biosynthesis of heme and other tetrapyrroles .
科学研究应用
5-Aminolevulinic acid-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis of tetrapyrroles.
Biology: Helps in studying the metabolic pathways involving heme synthesis.
Medicine: Utilized in photodynamic therapy for treating various diseases, including cancer.
Industry: Employed in the production of biostimulants and nutrients for agricultural applications.
作用机制
The mechanism of action of 5-aminolevulinic acid-15N (hydrochloride) involves its conversion to protoporphyrin IX, a potent photosensitizer. This conversion occurs through the metabolic pathway of heme biosynthesis. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death, making it useful in photodynamic therapy .
相似化合物的比较
Similar Compounds
5-Aminolevulinic acid hydrochloride: The non-labeled form of the compound.
δ-Aminolevulinic acid hydrochloride: Another name for 5-aminolevulinic acid hydrochloride.
5-Amino-4-oxopentanoic acid hydrochloride: A synonym for 5-aminolevulinic acid hydrochloride.
Uniqueness
The uniqueness of 5-aminolevulinic acid-15N (hydrochloride) lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial.
属性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
5-(15N)azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
InChI 键 |
ZLHFONARZHCSET-NWZHYJCUSA-N |
手性 SMILES |
C(CC(=O)O)C(=O)C[15NH2].Cl |
规范 SMILES |
C(CC(=O)O)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


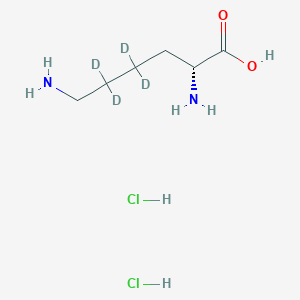



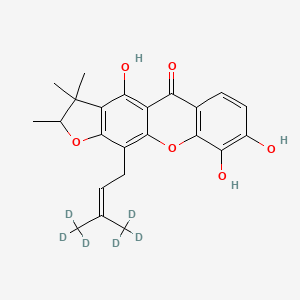
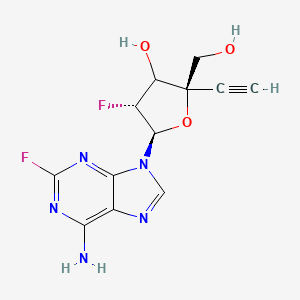
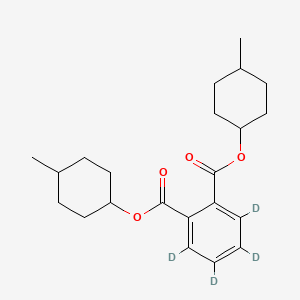
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
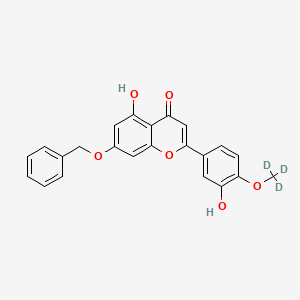
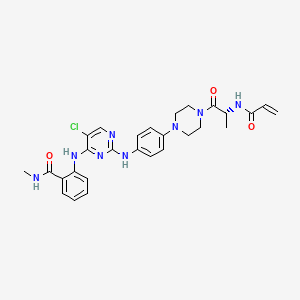
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
